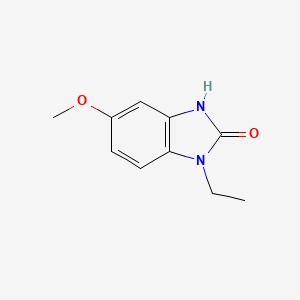
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one, commonly known as 3-methyl-5-phenyl-2,3-DHT, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound with a molecular formula of C9H9NO2S and a molecular weight of 191.23 g/mol. 3-methyl-5-phenyl-2,3-DHT has a melting point of 206-207°C and a boiling point of 302-303°C. It is a colorless to pale yellow liquid with a slight odor.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-phenyl-2,3-DHT has been studied for its potential use in a variety of scientific applications. It has been studied as an antioxidant, anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a drug delivery system for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-methyl-5-phenyl-2,3-DHT is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-phenyl-2,3-DHT have been studied in a variety of organisms. In mice, 3-methyl-5-phenyl-2,3-DHT has been shown to reduce inflammation and oxidative stress. In rats, it has been shown to reduce the production of pro-inflammatory cytokines. In human cells, it has been shown to reduce the growth of cancer cells and inhibit the production of COX-2 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for research on 3-methyl-5-phenyl-2,3-DHT include further studies on its mechanism of action, its potential use as a drug delivery system, and its effects on other diseases such as diabetes and Alzheimer’s disease. Additionally, further studies on its safety and efficacy in humans are needed before it can be used clinically. Other possible future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as agriculture and industry.
Synthesemethoden
3-methyl-5-phenyl-2,3-DHT can be synthesized using a number of different methods. One method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium or potassium hydroxide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium or potassium formate. Another method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium azide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium formate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves the condensation of 2-aminothiophenol with acetophenone followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-aminothiophenol", "acetophenone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture and add hydrochloric acid until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dissolve the precipitate in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL).", "Step 6: Heat the mixture under reflux for 2 hours.", "Step 7: Cool the mixture and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry in a vacuum oven to obtain 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one (yield: 80%)." ] } | |
CAS-Nummer |
86869-45-6 |
Produktname |
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



